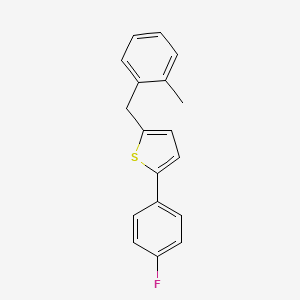

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

CAS No.: 2005454-69-1

Cat. No.: VC2923621

Molecular Formula: C18H15FS

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2005454-69-1 |

|---|---|

| Molecular Formula | C18H15FS |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene |

| Standard InChI | InChI=1S/C18H15FS/c1-13-4-2-3-5-15(13)12-17-10-11-18(20-17)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |

| Standard InChI Key | MBIKSWXTVNXVHU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CC2=CC=C(S2)C3=CC=C(C=C3)F |

| Canonical SMILES | CC1=CC=CC=C1CC2=CC=C(S2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structure

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene is a heterocyclic organic compound consisting of a thiophene core with two substituted phenyl rings. The compound features a 4-fluorophenyl group directly attached to the thiophene ring at the 2-position and a 2-methylbenzyl group at the 5-position. This specific arrangement of functional groups contributes to its pharmaceutical relevance and chemical reactivity. The structural configuration enables specific binding interactions in biological systems, particularly with enzyme targets involved in glucose metabolism .

The compound's molecular architecture includes three main components: a thiophene ring (which contains a sulfur atom), a fluorophenyl group, and a methylbenzyl group. These structural elements work synergistically to confer the compound's chemical and biological properties. The presence of the thiophene ring provides aromatic character and serves as a rigid scaffold, while the fluorophenyl group enhances metabolic stability and binding affinity. The methylbenzyl substituent contributes to the compound's lipophilicity and influences its pharmacokinetic profile .

Identification Parameters

The compound is precisely identified through various chemical identifiers as detailed in the table below:

| Parameter | Value |

|---|---|

| Chemical Name | 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene |

| CAS Registry Number | 2005454-69-1 |

| Molecular Formula | C₁₈H₁₅FS |

| Molecular Weight | 282.38 g/mol |

| FDA UNII | AY878T2KLV |

| MDL Number | MFCD28347536 |

These identification parameters are crucial for regulatory documentation, chemical inventory management, and scientific literature referencing. The CAS number provides a unique identifier that distinguishes this compound from its structural analogs and derivatives, ensuring precision in chemical communications and database searches .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific and commercial contexts:

-

Des-iodo Impurity

-

Carbamazin impurity 6

-

2-(4-Fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene

-

Thiophene, 2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-

-

De-alpha-D-glucopyranoside canagliflozin

These alternative names often reflect the compound's relationship to pharmaceutical products or its role in synthesis pathways. The "Des-iodo" terminology indicates it is a deiodinated version of a related compound, while its identification as an "impurity" in certain contexts suggests its presence as a potential by-product or intermediate in pharmaceutical manufacturing processes .

Physical and Chemical Properties

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene possesses distinct physical and chemical characteristics that influence its behavior in various chemical reactions, storage conditions, and applications. These properties are critical for researchers and manufacturers working with this compound in pharmaceutical development and quality control processes. Understanding these properties enables efficient handling, storage, and utilization of the compound in research and industrial settings .

Physical State and Appearance

The compound presents as a white to off-white solid at room temperature. Its crystalline structure contributes to its stability under normal laboratory conditions. The physical appearance provides an initial quality indicator for researchers working with this compound, as discoloration might suggest degradation or impurity presence .

Thermal Properties

Thermal properties of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene are significant for processing, storage, and reaction planning:

| Property | Value | Method |

|---|---|---|

| Melting Point | 59-61°C | Experimental |

| Boiling Point | 388.9±37.0°C | Predicted |

The relatively low melting point indicates that the compound can be easily melted for certain applications or reactions, while the high boiling point suggests good thermal stability under normal processing conditions. These thermal characteristics must be considered when designing synthesis procedures or formulation processes involving this compound .

Solubility and Physical Constants

The compound exhibits selective solubility in organic solvents, which is important for extraction, purification, and formulation processes:

| Property | Value | Note |

|---|---|---|

| Solubility | Slightly soluble in acetonitrile and chloroform | Experimental observation |

| Density | 1.156±0.06 g/cm³ | Predicted |

The limited solubility in common organic solvents presents both challenges and opportunities in purification processes. The density value aids in calculating mass-volume relationships for laboratory and manufacturing processes. These physical constants are essential for developing robust analytical methods and production processes .

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene has been documented through various approaches, with the most common methods involving coupling reactions and modification of precursor thiophene derivatives. Understanding these synthetic routes is crucial for optimizing production efficiency and ensuring high purity of the final product. The synthetic methodologies employed typically leverage palladium-catalyzed cross-coupling reactions and strategic functional group transformations .

Cross-Coupling Approach

One established route for synthesizing this compound involves Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic acid with thiophene derivatives, followed by benzylation at the 5-position. The synthesis of the thiophene component, as described in patents, proceeds through the following key steps:

-

Preparation of 4-fluorophenylboronic acid from 4-fluorophenylmagnesium bromide

-

Coupling of the boronic acid with 2-bromothiophene using Pd catalysts

-

Subsequent benzylation reaction to introduce the 2-methylbenzyl group

This method leverages palladium catalysis to form carbon-carbon bonds efficiently and selectively. The reaction conditions typically employ an inorganic base in an aqueous solution, with reaction temperatures ranging from 50-80°C. The methodology allows for scale-up potential and produces the target compound with high purity .

Diarylketone Reduction Method

An alternative synthetic approach utilizes diarylketone intermediates, as described in recent literature:

-

Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with appropriate benzoic acid derivatives using Lewis acid catalysts (TiCl₄ or AlCl₃)

-

Reduction of the resulting ketone to form the desired benzyl linkage

This approach has demonstrated high yields (typically 85-91%) and is applicable to various substituted derivatives. The use of TiCl₄ as a Lewis acid catalyst has shown comparable efficiency to the more traditional AlCl₃, with the advantage of being applicable to functionalized substrates relevant to SGLT2 inhibitor synthesis .

The optimized reaction conditions include:

-

Temperature control (typically 0-50°C)

-

Inert atmosphere (nitrogen or argon)

-

Appropriate solvent selection (commonly CH₂Cl₂ or DME)

These synthetic methodologies provide versatile approaches to producing 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene with high purity and yield, enabling its application in pharmaceutical development .

Related Compounds and Derivatives

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene belongs to a family of structurally related compounds that have significance in pharmaceutical research, particularly in the development of SGLT2 inhibitors. These analogs often contain variations in the substitution pattern, with halogens (I, Br) being common modifications. Understanding these relationships provides insight into structure-activity relationships and synthetic pathways .

Halogenated Derivatives

Two closely related halogenated derivatives have particular significance in pharmaceutical synthesis:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | 898566-17-1 | C₁₈H₁₄FIS | 408.27 g/mol | Iodo group at position 5 of the methylbenzyl ring |

| 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 | C₁₈H₁₄BrFS | 361.27 g/mol | Bromo group at position 5 of the methylbenzyl ring |

These halogenated derivatives serve as key intermediates in the synthesis of canagliflozin and related SGLT2 inhibitors. The iodinated compound (898566-17-1) can be synthesized from the brominated derivative (1030825-20-7) through halogen exchange reactions using copper(I) iodide and sodium iodide in the presence of N,N'-dimethylethylenediamine .

Transformation Relationships

The compound relationships form a synthetic cascade that is central to SGLT2 inhibitor production:

-

2-(4-fluorophenyl)thiophene serves as the foundational building block

-

Addition of the brominated methylbenzyl group yields 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

-

Halogen exchange produces 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

-

Further functionalization or dehalogenation can yield 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

This sequence demonstrates how our target compound can be either an intermediate or a product in pharmaceutical synthesis pathways. The halogenated derivatives provide reactive sites for further transformations, including coupling reactions that introduce additional functional groups necessary for biological activity .

Applications in Pharmaceutical Development

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene has significant pharmaceutical relevance, particularly in the development of antidiabetic medications. Its importance lies in its role as a key building block or intermediate in the synthesis of SGLT2 inhibitors, a class of drugs that have revolutionized the treatment of type 2 diabetes. The compound's structural features make it particularly suitable for this application, contributing to the efficacy and pharmacokinetic profile of the resulting medications .

Role in SGLT2 Inhibitor Synthesis

The compound serves as an important precursor in the synthetic pathway of canagliflozin, a prominent SGLT2 inhibitor marketed for type 2 diabetes treatment. Specifically, it is identified as a "de-alpha-D-glucopyranoside canagliflozin," indicating its relationship to the final drug product. The compound represents a late-stage intermediate that requires glycosylation to yield the active pharmaceutical ingredient. This strategic position in the synthetic pathway makes it a critical quality control point in pharmaceutical manufacturing .

The transformation from 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene to active SGLT2 inhibitors typically involves:

-

Site-specific functionalization of the aromatic rings

-

Introduction of the glucose moiety through glycosylation reactions

-

Stereochemical control to ensure proper binding to the SGLT2 target

These transformations must be carefully controlled to ensure the efficacy and safety of the final pharmaceutical product .

Relationship to Diabetes Treatment

SGLT2 inhibitors, for which this compound serves as a precursor, work through a novel mechanism of action that reduces blood glucose levels by preventing glucose reabsorption in the kidneys. This mechanism is independent of insulin action, making these drugs particularly valuable for patients with decreased insulin sensitivity. The structural elements provided by 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene contribute to:

-

Binding affinity to the SGLT2 protein

-

Metabolic stability of the resulting drug

-

Pharmacokinetic properties that enable once-daily dosing

The development of efficient synthetic routes to this compound has therefore contributed significantly to advances in diabetes management by enabling commercial production of these important medications .

| Parameter | Recommendation |

|---|---|

| Temperature | -20°C freezer |

| Atmosphere | Under inert gas (nitrogen or argon) |

| Light Exposure | Protect from light |

| Container | Tightly sealed container |

The requirement for low-temperature storage indicates potential thermal instability at ambient conditions over extended periods. The inert atmosphere protection suggests sensitivity to oxidation, which is common for compounds containing thiophene rings. Light protection helps prevent potential photochemical degradation processes that could lead to impurity formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume